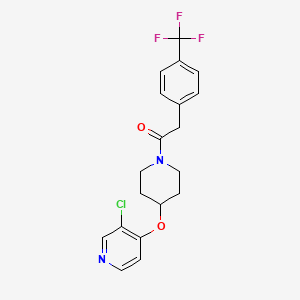

![molecular formula C19H27NO5 B2837322 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid CAS No. 1192189-52-8](/img/structure/B2837322.png)

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

説明

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid is a chemical compound with the CAS Number: 1192189-52-8. It has a molecular weight of 349.43 . The IUPAC name for this compound is 4-((benzyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that boronic acids and their derivatives are often used in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.43 .科学的研究の応用

Synthesis and Application in Drug Discovery:

- A study by Wang Qian-y (2015) in "Fine Chemical Intermediates" demonstrates the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile. This synthesis is significant for the development of novel compounds with potential applications in drug discovery (Wang Qian-y, 2015).

Peptide Synthesis and Modification

2. In the field of peptide synthesis, Alegret et al. (2007) in "The Journal of Organic Chemistry" describe an asymmetric synthesis method for preparing trans-methylpipecolic acids, involving steps such as Sharpless epoxidation and ring-closing metathesis. This method is crucial for constructing the piperidine ring in peptides (Alegret, Santacana, & Riera, 2007).

- McCafferty et al. (1995) in "Tetrahedron" synthesized redox-active amino acids for incorporation into peptide assemblies. This synthesis involves coupling the side chain e-amino group of Boc-l-lysine methyl ester with various redox moieties. This approach is used for studying photoinitiated electron or energy transfer in peptides (McCafferty et al., 1995).

Molecular Structure and Spectroscopic Analysis

4. Janani et al. (2020) in "Journal of Molecular Structure" conducted a study on 1-Benzyl-4-(N-Boc-amino)piperidine. They characterized its structure using spectroscopic techniques and analyzed its molecular properties like HOMO-LUMO bandgap and electron excitation analysis. This study provides insights into the structural and electronic properties of compounds related to 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid (Janani et al., 2020).

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRNPINVMULUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea](/img/structure/B2837239.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)

![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)

![N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2837249.png)

![N-[(1-Methylcyclopropyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2837251.png)

![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)

![6-Bromo-2-chloro-4-fluorobenzo[d]thiazole](/img/structure/B2837255.png)

![1-[2-(2-Nitrophenyl)ethanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2837256.png)

![N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2837259.png)

![(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2837260.png)

![N-{4-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2837261.png)